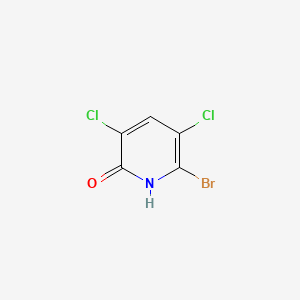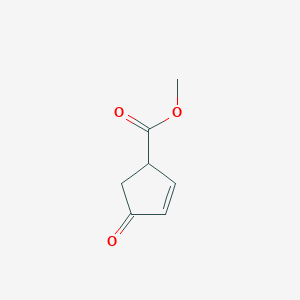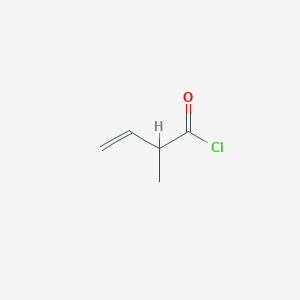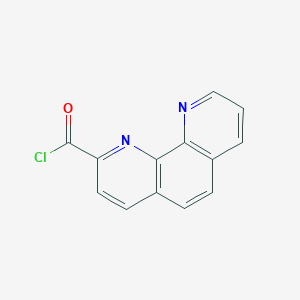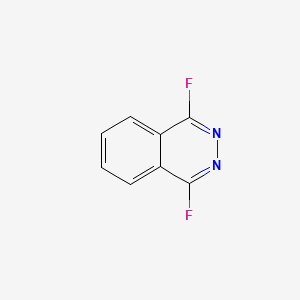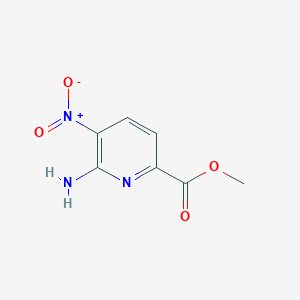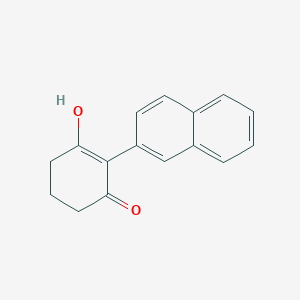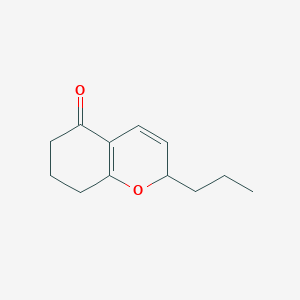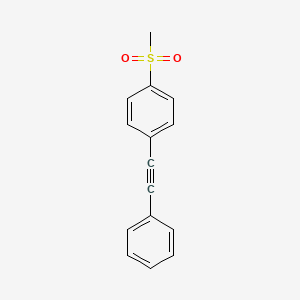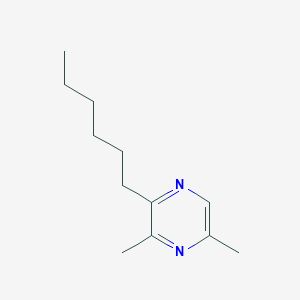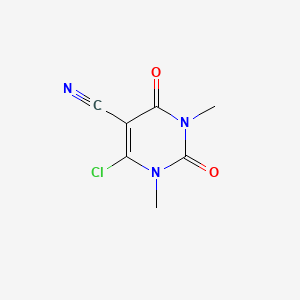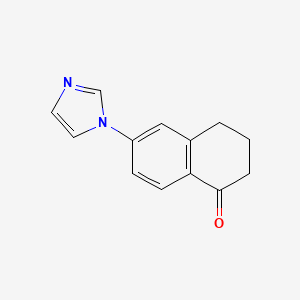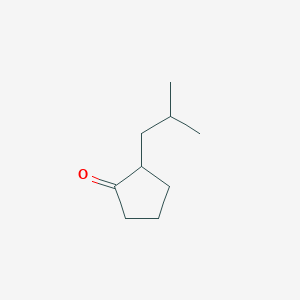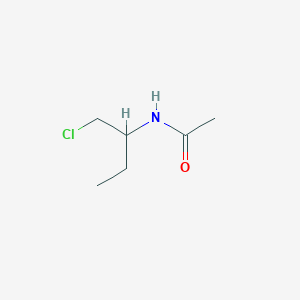
N-(1-Chlorobutan-2-yl)acetamide
概述
描述
N-(1-Chlorobutan-2-yl)acetamide is an organic compound with the molecular formula C6H12ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 1-chlorobutan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chlorobutan-2-yl)acetamide typically involves the reaction of 1-chlorobutan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-Chlorobutan-2-amine+Acetic anhydride→this compound+Acetic acid
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. The purification steps may include distillation, crystallization, and filtration to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(1-Chlorobutan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chlorobutan-2-yl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are performed under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in anhydrous solvents, such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include N-(1-Hydroxybutan-2-yl)acetamide, N-(1-Aminobutan-2-yl)acetamide, and N-(1-Mercaptobutan-2-yl)acetamide.
Oxidation Reactions: Products include N-(1-Chlorobutan-2-yl)acetic acid and N-(1-Chlorobutan-2-yl)acetone.
Reduction Reactions: Products include N-(1-Chlorobutan-2-yl)ethylamine.
科学研究应用
N-(1-Chlorobutan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of N-(1-Chlorobutan-2-yl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
相似化合物的比较
N-(1-Chlorobutan-2-yl)acetamide can be compared with other similar compounds, such as:
N-(1-Chloropropan-2-yl)acetamide: This compound has a similar structure but with a shorter carbon chain. It may exhibit different reactivity and biological activity.
N-(1-Bromobutan-2-yl)acetamide: The bromine atom can influence the compound’s reactivity and interactions compared to the chlorine atom.
N-(1-Chlorobutan-2-yl)formamide: This compound has a formamide group instead of an acetamide group, which can affect its chemical properties and applications.
属性
IUPAC Name |
N-(1-chlorobutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-6(4-7)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJVYVLNPUSFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510237 | |
| Record name | N-(1-Chlorobutan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59173-61-4 | |
| Record name | N-(1-Chlorobutan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
